molecular formula C13H8F5N B8199545 4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

Katalognummer: B8199545
Molekulargewicht: 273.20 g/mol
InChI-Schlüssel: MGEZSHNELYELCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl amine derivative characterized by two fluorine atoms at positions 4 and 5 on one aromatic ring and a trifluoromethyl (-CF₃) group at position 3' on the adjacent ring. The amine group at position 2 enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors sensitive to fluorine substitution .

Eigenschaften

IUPAC Name

4,5-difluoro-2-[3-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5N/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEZSHNELYELCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Components

  • Halogenated precursor : 2-Amino-4,5-difluorobromobenzene or 2-nitro-4,5-difluorobromobenzene.

  • Boronic acid : 3-(Trifluoromethyl)phenylboronic acid.

  • Catalyst system : Pd(PPh₃)₄ (0.04–1 mol%) with PCy₃·HBF₄ (0.08–2 mol%) as a ligand.

  • Base : Cs₂CO₃ or K₃PO₄ (2–3 equivalents).

  • Solvent : Toluene/water (4:1) or 1,4-dioxane.

Optimized Conditions

  • Temperature: 80–110°C

  • Reaction time: 12–24 hours

  • Yield: 75–92%

Table 1: Catalyst Loading Impact on Yield

Pd Catalyst (mol%)Ligand (mol%)Yield (%)
1.02.085
0.040.0892
0.020.0478

Lower catalyst loadings (0.04 mol% Pd) achieve higher yields due to reduced side reactions.

Nitro Group Reduction to Amine

After biphenyl formation, nitro intermediates are reduced to the target amine. Catalytic hydrogenation is preferred for scalability and environmental compatibility.

Hydrogenation Protocol

  • Substrate : 4,5-Difluoro-3'-(trifluoromethyl)-2-nitro-1,1'-biphenyl

  • Catalyst : 5% Pd/C (5–10 wt%)

  • Conditions :

    • H₂ pressure: 1.5–3 MPa

    • Temperature: 60–80°C

    • Solvent: Methanol or ethanol

    • Time: 4–6 hours

  • Yield : 95–98%

Alternative Reducing Systems

  • Fe/AcOH : Economical but requires acidic conditions (yield: 70–75%).

  • NaBH₄/CuCl₂ : Selective for nitro groups in polyhalogenated arenes (yield: 82%).

Alternative Synthetic Routes

Ullmann Coupling

  • Components : 2-Amino-4,5-difluoroiodobenzene + 1-bromo-3-(trifluoromethyl)benzene

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline

  • Solvent : DMF at 120°C

  • Yield : 65–68%

Buchwald-Hartwig Amination

  • Substrates : 4,5-Difluorobromobenzene + 3-(trifluoromethyl)aniline

  • Catalyst : Pd₂(dba)₃/XPhos

  • Base : KOtBu

  • Yield : 60–63%

Industrial-Scale Considerations

Patent CN109761820B discloses a continuous-flow process for analogous compounds, emphasizing:

  • Catalyst recycling : Pd/C reused ≥5 times without activity loss.

  • Solvent recovery : Methanol distillation achieves >90% recovery.

  • Purity : >99% via crystallization from ethanol/water.

Challenges and Optimization

  • Regioselectivity : Fluorine atoms direct coupling reactions; meta-substitution in the trifluoromethyl ring requires careful ligand selection.

  • Nitro Reduction Side Reactions : Over-reduction to hydroxylamines is mitigated using H₂O scavengers (e.g., molecular sieves).

  • Scale-Up Limitations : Pd leaching in hydrogenation addressed by SiO₂-supported catalysts.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
Suzuki + Hydrogenation273–8899.8Excellent
Ullmann Coupling165–6895Moderate
Buchwald-Hartwig160–6393Limited

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various fluorinated biphenyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to potent biological activities. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s properties and applications can be inferred by comparing it to structurally related biphenyl amines with varying substituents:

Compound Name Substituents Molecular Weight Key Features Reference
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3',4'-F₂ on ring B; NH₂ at 4 on ring A 205.20 Used in analytical method validation; demonstrates stability under inert storage
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine 3',4',5'-F₃ on ring B; NH₂ at 2 on ring A 223.19 Higher fluorine density increases lipophilicity; used in agrochemical intermediates
2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine -CF₃ at 2' on ring B; NH₂ at 2 on ring A 237.22 Enhanced electron-withdrawing effects improve coupling reactions in drug synthesis
3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine 3,5-F₂ and 3'-OCH₃; NH₂ at 4 on ring A 234.21 Methoxy group improves solubility but reduces metabolic stability

Key Observations :

  • Substituent Position : The 3'-trifluoromethyl group in the target compound likely enhances electronic effects compared to methoxy (-OCH₃) or halogens, favoring interactions with hydrophobic enzyme pockets .
  • Fluorine Density: The 4,5-difluoro substitution on ring A may increase steric hindrance and metabolic stability compared to mono- or trifluorinated analogs .
  • Amine Position : The NH₂ group at position 2 (vs. 4 in other analogs) may alter reactivity in cross-coupling reactions, as seen in Suzuki-Miyaura protocols .
Physicochemical Properties
  • Melting Points : Fluorinated biphenyl amines typically exhibit high melting points (>200°C), as seen in 2’-(trifluoro-λ⁴-boranyl)-[1,1'-biphenyl]-2-amine potassium salt (mp >275°C) .
  • Stability: Storage under inert atmospheres (e.g., N₂) is critical for maintaining stability, as noted for 3',4'-difluoro analogs .

Biologische Aktivität

4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl derivative with significant interest in medicinal chemistry due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and bioavailability, which are crucial for various applications in drug development and other scientific fields.

  • Molecular Formula : C13H8F5N
  • Molecular Weight : 273.2013 g/mol
  • CAS Number : 1261874-51-4
  • SMILES Representation : Nc1cc(F)c(cc1c1cccc(c1)C(F)(F)F)F

These properties contribute to its reactivity and interaction with biological targets.

The biological activity of 4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is largely attributed to its interactions with specific enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and specificity, leading to potent biological effects. The mechanisms may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may influence receptor activities, which can alter physiological responses.

Enzyme Inhibition

Research has indicated that compounds containing fluorinated moieties often exhibit enhanced inhibitory effects on enzymes compared to their non-fluorinated counterparts. For instance, similar fluorinated biphenyls have shown promise in inhibiting histone deacetylases (HDACs), which are critical targets in cancer therapy .

Case Studies

  • HDAC Inhibition :
    • A study demonstrated that difluoromethyl derivatives exhibit selective HDAC6 inhibition, suggesting that the structural characteristics of fluorinated compounds can lead to significant therapeutic benefits in oncology .
  • Anticancer Activity :
    • Compounds with similar structures have been tested against various cancer cell lines. For example, fluorinated biphenyls have shown cytotoxic effects against MCF-7 breast cancer cells and HepG2 hepatic cancer cells .

Comparative Analysis

To understand the significance of 4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine within its class of compounds, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological Activity
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amineStructureModerate enzyme inhibition
4,5-Difluoro-[1,1'-biphenyl]-2-amineStructureHigh cytotoxicity against cancer cells
4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amineStructurePotent HDAC6 inhibition

Applications in Drug Development

The unique properties of 4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine make it a valuable candidate for drug development:

  • Stability and Bioavailability : Its fluorinated structure contributes to improved metabolic stability.
  • Potential Therapeutic Uses : Ongoing research is focused on its application in treating various cancers and other diseases where enzyme modulation is beneficial.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A brominated aniline derivative (e.g., 2-bromo-4,5-difluoroaniline) is reacted with a trifluoromethyl-substituted phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Yields range from 53% to 76%, depending on steric and electronic factors .
  • Key Considerations : Optimize ligand choice (e.g., SPhos for hindered substrates) and reaction temperature (80–100°C) to enhance coupling efficiency.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic regions).
  • X-ray crystallography : For unambiguous determination of bond angles and crystal packing (e.g., torsion angles between biphenyl rings) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₃H₈F₅N).

Q. What purification techniques are effective for isolating this amine?

  • Methodology :

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : For analytical purity checks (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and trifluoromethyl groups influence electrophilic substitution reactivity?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity. The 4,5-difluoro motif deactivates the biphenyl ring, directing electrophiles to the less-hindered 2'-position.
  • Kinetic studies : Monitor nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) to quantify substitution rates .
    • Key Finding : Fluorine substituents reduce π-electron density, favoring meta-directing effects despite the amine’s ortho/para-directing nature.

Q. What strategies mitigate competing side reactions during functionalization (e.g., amide coupling)?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during acylations.
  • Catalytic systems : Employ CuI/1,10-phenanthroline for Ullmann-type couplings to avoid amine oxidation.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in SNAr reactions .

Q. How does this compound interact with biological targets (e.g., enzymes) in mechanistic studies?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to kinase domains.
  • Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase).
  • Enzyme inhibition assays : Test IC₅₀ values in cell-free systems (e.g., 10–50 µM inhibition of P450 isoforms) .

Q. What are its stability profiles under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS (major degradation product: biphenyl quinone via oxidative deamination).
  • pH-rate profiling : Degradation follows first-order kinetics in acidic conditions (t₁/₂ = 12 hrs at pH 2) but is stable at pH 7–9 .

Q. How can computational models predict its photophysical properties (e.g., fluorescence)?

  • Methodology :

  • TD-DFT calculations : Simulate UV-Vis spectra (λmax ≈ 320 nm due to π→π* transitions).
  • Solvatochromism studies : Correlate emission shifts with solvent polarity (Δλ = 15 nm in ethanol vs. cyclohexane) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.